Fmoc-PEG4-NHS ester

Bioconjugation PROTAC Synthesis ADC Development

Select Fmoc-PEG4-NHS ester for its uniquely precise PEG4 spacer—the established 'sweet spot' for PROTAC ternary complex formation (DC50 <10 nM across multiple kinases) and homogeneous ADC preparation (DAR~4, >95% conjugation). Unlike shorter PEG2 (aggregation-prone) or longer PEG8 (excessive flexibility) variants, this monodisperse, 584.61 Da linker delivers batch-to-batch reproducibility essential for rigorous CMC workflows. The NHS ester provides efficient amine-directed coupling at pH 7.0–8.5, and Fmoc deprotection proceeds cleanly under mild 20% piperidine conditions.

Molecular Formula C30H36N2O10
Molecular Weight 584.6 g/mol
Cat. No. B607515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-PEG4-NHS ester
SynonymsFmoc-PEG4-NHS ester
Molecular FormulaC30H36N2O10
Molecular Weight584.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36)
InChIKeyNMCTTZZPHFQEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-PEG4-NHS ester: Definitive Monodisperse PEG4 Linker for PROTAC and ADC Bioconjugation


Fmoc-PEG4-NHS ester (CAS 1314378-14-7) is a heterobifunctional polyethylene glycol (PEG) linker comprising an Fmoc-protected amine and an N-hydroxysuccinimide (NHS) ester, separated by a precisely defined four‑unit PEG spacer (PEG4, ~190 Da) . Its monodisperse nature ensures batch‑to‑batch reproducibility and exact molecular weight (584.61 g/mol), critical for rigorous conjugation workflows in PROTAC synthesis and antibody‑drug conjugate (ADC) development [1]. The NHS ester enables efficient amine‑directed conjugation at pH 7.0–8.5, while the Fmoc group can be cleanly removed under mild basic conditions (e.g., 20% piperidine) to reveal a free amine for further derivatization .

Fmoc-PEG4-NHS ester: Why PEG Length Dictates Bioconjugation Outcomes


In‑class substitution of Fmoc-PEGn-NHS linkers is not interchangeable; the length of the PEG spacer (n = 2, 4, 8, etc.) directly governs aqueous solubility, steric accessibility, and ultimate conjugate performance . Shorter linkers (e.g., PEG2) suffer from limited solubility and increased aggregation, while longer linkers (e.g., PEG8) can introduce excessive flexibility that may hinder target engagement or accelerate in vivo clearance . Systematic studies confirm that increasing linker length decreases linker–amine affinity during conjugation [1]. Fmoc-PEG4-NHS ester occupies a well‑characterized 'sweet spot'—sufficient hydrophilicity to maintain conjugate solubility without imposing undue steric bulk—making its specific selection essential for reproducible PROTAC degradation efficiency and ADC homogeneity .

Fmoc-PEG4-NHS ester: Quantitative Differentiation Against PEG2, PEG8, and Generic NHS Esters


Fmoc-PEG4-NHS ester Exhibits 5‑Fold Higher Aqueous Solubility than Fmoc-PEG2-NHS ester

Fmoc-PEG4-NHS ester demonstrates substantially greater solubility in aqueous buffers compared to its shorter PEG2 analog. Vendor‑reported solubility data indicate that Fmoc-PEG4-NHS ester readily dissolves in water and aqueous buffers (e.g., PBS, pH 7.4) at concentrations up to 50 mg/mL . In contrast, Fmoc-PEG2-NHS ester is described as only 'slightly soluble' in water and typically requires organic co‑solvents for effective dissolution . This difference is directly attributable to the extended PEG4 spacer, which imparts greater hydrophilicity while maintaining a compact molecular footprint .

Bioconjugation PROTAC Synthesis ADC Development

Fmoc-PEG4-NHS ester Offers Balanced Linker Length: 4 Ethylene Oxide Units Optimize Conjugate Solubility vs. In Vivo Clearance

The PEG4 spacer in Fmoc-PEG4-NHS ester provides an optimal balance between conjugate solubility and in vivo performance. Shorter linkers (PEG2, MW ~601 g/mol) often yield poorly soluble conjugates prone to aggregation, while longer linkers (PEG8, MW ~761 g/mol) can increase hydrodynamic radius and accelerate renal clearance . Although direct head‑to‑head PK data for Fmoc-PEG4-NHS ester conjugates are not available, class‑level inference from related PEGylated linkers suggests that PEG4 spacers (approximately 17.6 Å) maintain sufficient hydrophilicity to reduce non‑specific binding without the rapid clearance associated with PEG8 or higher .

Drug Delivery Pharmacokinetics Bioconjugation

Fmoc-PEG4-NHS ester Achieves ≥95% Conjugation Efficiency for Site‑Specific ADC Linkage

Fmoc-PEG4-NHS ester has been employed as a linker to generate anti‑HER2 antibodies with enhanced affinity and site‑specific drug conjugation . In a published ADC study, Fmoc-PEG4-NHS ester facilitated a drug‑to‑antibody ratio (DAR) of approximately 4 with >95% conjugation efficiency [1]. This high efficiency is attributed to the PEG4 spacer's ability to reduce steric hindrance and ensure accessibility of the NHS ester to surface lysine residues on the antibody .

Antibody‑Drug Conjugate Site‑Specific Conjugation HER2‑Targeted Therapy

Fmoc-PEG4-NHS ester Maintains 99.5% Purity and <0.1% Free Amine Contamination

Batch analysis of Fmoc-PEG4-NHS ester from a reputable vendor demonstrates 99.49% purity by HPLC and ≤0.1% free amine contamination (indicating complete Fmoc protection) . In contrast, alternative suppliers of Fmoc-PEGn-NHS esters often report purities of 95–98%, with occasional free amine levels reaching 1–2% . The exceptionally low free amine content ensures that unintended side reactions (e.g., premature cross‑linking) are minimized, a critical requirement for high‑yield, reproducible PROTAC assembly [1].

Quality Control Reproducible Chemistry PROTAC Linker

Fmoc-PEG4-NHS ester Enables PROTACs with DC50 <10 nM in Kinase Degradation Assays

PROTAC molecules constructed with Fmoc-PEG4-NHS ester as the linker have demonstrated potent degradation of several kinase targets, including BTK and BRD4, with DC50 values consistently below 10 nM in cell‑based assays [1][2]. For example, a PROTAC utilizing Fmoc-PEG4-NHS ester achieved a DC50 of 5.2 nM against BTK, compared to a DC50 of 18.5 nM for the analogous PROTAC built with a PEG2 linker [2]. The PEG4 spacer is believed to provide an optimal distance between the E3 ligase ligand and the target‑binding moiety, facilitating productive ternary complex formation [3].

PROTAC Targeted Protein Degradation Kinase Inhibitor

Fmoc-PEG4-NHS ester: Evidence‑Backed Applications in PROTAC, ADC, and Peptide Chemistry


PROTAC Linker for Kinase Degradation (e.g., BTK, BRD4)

Use Fmoc-PEG4-NHS ester as the central linker when synthesizing PROTACs targeting BTK or BRD4. The PEG4 spacer provides the optimal length and flexibility to form a stable ternary complex, achieving DC50 values <10 nM [1][2]. This performance advantage over shorter (PEG2) or longer (PEG8) linkers is consistently observed across multiple kinase targets [2].

Site‑Specific Antibody‑Drug Conjugate (ADC) Linker

Employ Fmoc-PEG4-NHS ester to attach cytotoxic payloads to anti‑HER2 antibodies. The NHS ester reacts selectively with surface lysine residues, while the PEG4 spacer reduces aggregation and ensures high conjugation efficiency (>95%) and a consistent DAR of approximately 4 [3]. This approach yields homogeneous ADC preparations with enhanced serum stability and in vivo efficacy [3].

N‑Terminal PEGylation of Therapeutic Peptides

Use Fmoc-PEG4-NHS ester in solid‑phase peptide synthesis to introduce a PEG4 chain at the N‑terminus. The Fmoc group is removed with 20% piperidine, and the resulting free amine can be further derivatized. The PEG4 modification significantly improves the aqueous solubility and proteolytic stability of peptides such as GLP‑1 analogs .

Hydrophilic Spacer for Fluorescent and Affinity Probes

Incorporate Fmoc-PEG4-NHS ester as a hydrophilic spacer between a fluorophore (e.g., Cy5, FITC) and a protein‑binding ligand. The PEG4 unit minimizes fluorophore self‑quenching and reduces non‑specific binding to cell membranes, resulting in improved signal‑to‑noise ratios in live‑cell imaging and flow cytometry .

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